Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate

Vue d'ensemble

Description

Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate is a derivative of 1,2,3,4-Tetrahydronaphthalene, also known as Tetralin . Tetralin is a hydrocarbon with the chemical formula C10H12 . It is a partially hydrogenated derivative of naphthalene and is a colorless liquid that is used as a hydrogen-donor solvent .

Synthesis Analysis

Tetralin, the parent compound of Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate, is produced by the catalytic hydrogenation of naphthalene . Although nickel catalysts are traditionally employed, many variations have been evaluated . Over-hydrogenation converts tetralin into decahydronaphthalene (decalin) . In a classic named reaction called the Darzens tetralin synthesis, derivatives can be prepared by intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid .Molecular Structure Analysis

The molecular structure of Tetralin, the parent compound of Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Tetralin is used as a hydrogen-donor solvent, for example in coal liquifaction . It functions as a source of H2, which is transferred to the coal . The partially hydrogenated coal is more soluble . It is also used for the laboratory synthesis of hydrogen bromide: C10H12 + 4 Br2 → C10H8Br4 + 4 HBr . The facility of this reaction is in part a consequence of the moderated strength of the benzylic C-H bonds .Physical And Chemical Properties Analysis

Tetralin, the parent compound of Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate, has a molar mass of 132.206 g·mol−1 . It is a colorless liquid with a density of 0.970 g/cm3 . It has a melting point of −35.8 °C and a boiling point of 206 to 208 °C . It is insoluble in water .Applications De Recherche Scientifique

Photoreaction and Radical Cyclization

Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate is involved in the photoreaction of halomethyl substituted benzocyclic ketones with amines, leading to radical cyclization and ring expansion reactions promoted through photoinduced electron transfer processes. This reaction showcases the compound's role in complex chemical transformations, particularly in photochemical contexts (Hasegawa, 1997).

Chemoenzymatic Route in Amino Acid Synthesis

This compound plays a crucial role in the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and related tetrahydronaphthalene analogues. Using Candida antarctica lipase B in interesterification with butyl butanoate, it assists in producing amino acid enantiomers with high enantioselectivity, demonstrating its importance in chemoenzymatic synthesis processes (Li, Rantapaju, & Kanerva, 2011).

Synthesis of Tetrahydronaphthalene Lignan Esters

Intramolecular cyclization of ethyl p-azidophenyl-2-phenylalkanoates leads to the formation of tetrahydronaphthalene lignan esters, where ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate is a product. This synthesis route is significant for producing compounds with potential antitumor properties, as some of these lignan esters show growth inhibition in various human tumor cell lines (Pinto et al., 2011).

Antagonists in Medicinal Chemistry

A study on Phyllanthus niruri isolated non-peptidic endothelin-1 (ET-1) antagonists, identifying compounds structurally related to ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate. These compounds were found to inhibit ET-1 binding, showing potential in medicinal chemistry for cardiovascular diseases (Hussain et al., 1995).

Antimicrobial Applications

The synthesis of novel annulated azaheterocycles involving ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate derivatives has demonstrated antimicrobial activity against Gram-positive Staphylococcus aureus. This indicates its utility in developing new antibiotics and antimicrobial agents (Zheng, Meng, Wang, & Wang, 2021).

Safety And Hazards

Tetralin, the parent compound of Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate, has a flash point of 77 °C and an autoignition temperature of 385 °C . It is considered a combustible material and there is a risk of ignition . Containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors . It is recommended to keep the product and empty container away from heat and sources of ignition .

Propriétés

IUPAC Name |

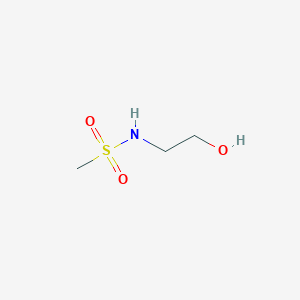

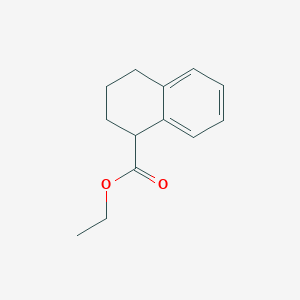

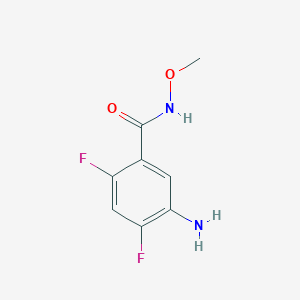

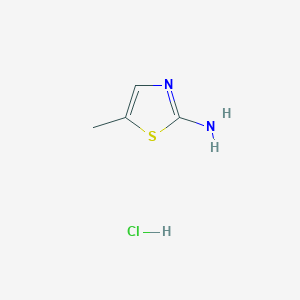

ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12H,2,5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGYAVXHTVNYBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[4,3-b]pyridazin-8-amine](/img/structure/B3148820.png)

![2-[(2-Chlorophenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B3148860.png)